molecular formula C5H9NO2 B2570985 (2-Nitroethyl)cyclopropane CAS No. 1360591-19-0

(2-Nitroethyl)cyclopropane

Cat. No.: B2570985
CAS No.: 1360591-19-0
M. Wt: 115.132
InChI Key: QLYALZVIIJBFNA-UHFFFAOYSA-N
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Description

(2-Nitroethyl)cyclopropane is an organic compound with the molecular formula C₅H₉NO₂ It consists of a cyclopropane ring substituted with a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitroethyl)cyclopropane typically involves the reaction of cyclopropane with nitroethane under specific conditions. One common method is the addition of nitroethane to cyclopropane in the presence of a strong base, such as sodium hydride, which facilitates the formation of the nitroethyl group on the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Nitroethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nitroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Nitro derivatives of cyclopropane.

    Reduction: Aminoethylcyclopropane.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Nitroethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Nitroethyl)cyclopropane involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring.

    Nitrocyclopropane: A cyclopropane ring with a nitro group directly attached.

    Ethylcyclopropane: A cyclopropane ring with an ethyl group attached.

Uniqueness: (2-Nitroethyl)cyclopropane is unique due to the presence of both a nitro group and an ethyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-nitroethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYALZVIIJBFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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